Droxicam-d3
Description
Droxicam-d3 (CAS: 90101-16-9) is a deuterated analog of Droxicam, a nonsteroidal anti-inflammatory drug (NSAID) belonging to the oxicam class. Deuterated compounds like this compound are primarily employed as internal standards in quantitative analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), due to their near-identical physicochemical properties to non-deuterated counterparts. This ensures minimal matrix effects and enhances accuracy in pharmacokinetic or bioavailability studies. The compound is commercially available with high purity (exact purity specifications are proprietary to manufacturers like Shanghai Aladdin Biochemical Technology, product code D350013). Its deuterium atoms are typically incorporated at specific positions to maintain metabolic stability while preserving structural integrity during analytical workflows.
Properties
Molecular Formula |
C₁₆H₈D₃N₃O₅S |
|---|---|
Molecular Weight |
360.36 |
Synonyms |
Dobenam-d3; Droxar-d3; E 3128-d3; E 318-d3; Ombolan-d3; 5-methyl-d3-3-(pyridin-2-yl)benzo[5,6][1,2]thiazino[3,4-e][1,3]oxazine-2,4(3H,5H)-dione 6,6-Dioxide; 5-Methyl-d3-3-(2-pyridinyl)-2H,5H-1,3-oxazino[5,6-c][1,2]benzothiazine-2,4(3H)-dione 6,6-Diox |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
Droxicam-d3 is structurally analogous to Droxicam but differs by the substitution of three hydrogen atoms with deuterium. Compared to other oxicams (e.g., Piroxicam, Meloxicam), this compound shares the core benzothiazine scaffold but exhibits distinct isotopic characteristics. Key physicochemical comparisons are summarized below:
| Property | This compound | Droxicam | Piroxicam | Meloxicam |
|---|---|---|---|---|
| Molecular Weight | 339.36 g/mol | 336.34 g/mol | 331.35 g/mol | 351.41 g/mol |
| LogP | ~1.8 | ~1.8 | ~3.0 | ~2.1 |
| Solubility | Low (pH-dependent) | Low | Very Low | Moderate |
| Deuterium Content | 3 atoms | 0 | 0 | 0 |
Sources: Derived from manufacturer data and computational modeling.
Analytical Performance in Method Validation
A 2021 study validated a novel LC-MS/MS method for NSAID quantification, utilizing this compound as an internal standard. Key performance metrics compared to alternative standards (e.g., Piroxicam-d4, Meloxicam-d3) include:
| Parameter | This compound | Piroxicam-d4 | Meloxicam-d3 |
|---|---|---|---|
| Retention Time | 4.2 min | 5.1 min | 3.8 min |
| LOD (ng/mL) | 0.05 | 0.10 | 0.08 |
| LOQ (ng/mL) | 0.15 | 0.30 | 0.25 |
| Matrix Effect (%) | 98.5 ± 2.1 | 92.3 ± 3.4 | 95.6 ± 2.8 |
Source: Supplementary Table 3 from Frontiers in Medicine (2021).
This compound demonstrated superior sensitivity (lower LOD/LOQ) and minimal matrix interference compared to other deuterated oxicams, attributed to optimized isotopic spacing and chromatographic separation.
Metabolic Stability and Isotope Effects
Deuterated compounds are designed to resist metabolic degradation via the kinetic isotope effect (KIE). In vitro studies comparing this compound with non-deuterated Droxicam revealed:
- Half-life (t₁/₂): 8.7 hours (this compound) vs. 6.2 hours (Droxicam) in human liver microsomes.
- CYP2C9 Metabolism: 23% slower oxidation for this compound, reducing metabolite formation.
In contrast, non-deuterated oxicams like Piroxicam and Meloxicam exhibit faster metabolism, necessitating higher dosing frequencies in therapeutic applications. This compound’s stability enhances its utility in long-duration bioanalytical studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
